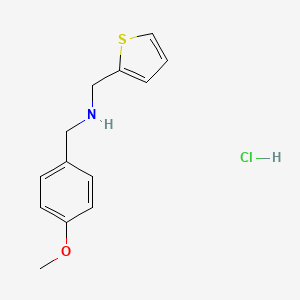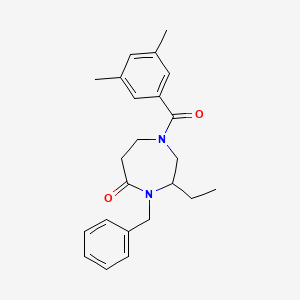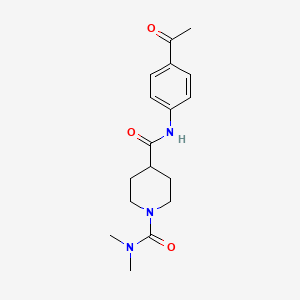![molecular formula C18H29N3OS B5303996 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone, also known as 4-NT, is a thiosemicarbazone compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, infectious disease research, and neurodegenerative disease research. In
作用機序
The mechanism of action of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone varies depending on the specific research application. In cancer research, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the activity of mycobacterial enzymes involved in cell wall biosynthesis. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation by activating antioxidant pathways and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone vary depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In infectious disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to inhibit the growth of mycobacteria and reduce bacterial load. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development and progression of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the growth of cancer cells and bacteria, and its neuroprotective properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. In infectious disease research, more studies are needed to determine the potential of this compound as a treatment for other bacterial infections. In neurodegenerative disease research, further studies are needed to determine the potential of this compound as a therapeutic agent for various neurodegenerative diseases. Additionally, research is needed to fully understand the mechanism of action and potential side effects of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone.
合成法
The synthesis method of 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone involves the reaction of 4-nonyloxybenzaldehyde with thiosemicarbazide in the presence of ethanol. The resulting compound is then further reacted with ethanone to form 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone. The purity of the compound is then confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been extensively studied for its potential use in cancer research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential use in infectious disease research, specifically in the treatment of tuberculosis. In neurodegenerative disease research, 1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone has been shown to have neuroprotective properties by reducing oxidative stress and inflammation.
特性
IUPAC Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-3-4-5-6-7-8-9-14-22-17-12-10-16(11-13-17)15(2)20-21-18(19)23/h10-13H,3-9,14H2,1-2H3,(H3,19,21,23)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPRNAROYJVUMZ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)/C(=N\NC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-(4-nonoxyphenyl)ethylideneamino]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)


![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![1-[(1-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}cyclopropyl)methyl]-1H-pyrazole](/img/structure/B5303990.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)

![N,1-dimethyl-6-propyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304014.png)
![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)